(2R)-2-(N-hydroxyamino)-3-phenylpropanoic acid
Description
(2R)-2-(N-Hydroxyamino)-3-phenylpropanoic acid is a chiral α-hydroxyamino acid derivative characterized by a phenyl group at the C3 position and an N-hydroxyamino (-NHOH) substituent at the C2 position in the (2R) configuration. The stereochemistry at C2 and the electronic properties of the N-hydroxyamino group differentiate it from related phenylpropanoic acid derivatives.
Properties
CAS No. |
35016-65-0 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2R)-2-(hydroxyamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
VTPJSQTVPKSYCB-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NO |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NO |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Analysis
- N-Hydroxyamino (-NHOH): This group in the target compound is unique among the analogs.
- Primary Amino (-NH₂): Found in (2R)-2-amino-3-phenylpropanoic acid, this group is more basic and nucleophilic, making it suitable for condensation reactions in peptide synthesis .
- Ethoxycarbonylamino (-NHCOOEt): This carbamate group in ’s compound enhances stability against enzymatic degradation but reduces hydrogen-bonding capacity compared to -NHOH .
- Hydroxyl (-OH): Present in phenyllactic acid (), this group confers acidity (pKa ~3) and facilitates transport via the large neutral amino acid transporter (LNAAT) .
Stereochemical and Electronic Effects
- The (2R) configuration in the target compound and its analogs influences binding to chiral biological targets. For example, (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid () demonstrates how stereochemistry affects intermolecular interactions in crystal structures .
- Electron-withdrawing groups (e.g., -CF₃ in ) increase acidity and alter electronic distribution, whereas bulky substituents like adamantyl () hinder molecular packing and receptor binding .
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